- A green method for preparation of Ceftibuten, China, , ,
Cas no 97519-39-6 (ceftibuten)

ceftibuten 化学的及び物理的性質
名前と識別子
-
- ceftibuten
- Ceftibuten-13C3
- Sch 39720
- 7432S
- antibiotic7432s
- Ceftibutene
- cephalosporin7432-s
- cephem
- cis-ceftibutin
- s7432
- Sch-39720
- 7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxyisocrotonamide]-3-cephem-4-carboxylic acid
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, (6R,7R)- (9CI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, [6R-[6α,7β(Z)]]- (ZCI)
- Antibiotic 7432S
- Cedax
- Ceftibuten (SCH 39720)
- Cephalosporin 7432-S
- cis-Ceftibuten
- S 7432
- NCGC00178501-01
- D00922
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate
- Ceftibutenum
- (+)-(6R,7R)-7-((Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Keimax
- DB01415
- C08117
- Ceftibuten hydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- BRD-K11124378-002-01-0
- CHEMBL1605
- AKOS005146205
- J01DA39
- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- 7-(2-(2-amino-4-thiazolyl)-4-carboxy-2-butenoylamino)-3-cephem-4-carboxylic acid
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- Q419521
- EN300-21702502
- CHEBI:3510
- Tox21_111446
- C3391
- SBI-0206740.P001
- CEFTIBUTEN [VANDF]
- ACHN383
- CEFTIBUTEN [MI]
- MFCD00864918
- ACHN-383
- SR-05000001989-1
- Ceftibutene [INN-French]
- BSPBio_002733
- UNII-IW71N46B4Y
- BRD-K11124378-001-04-6
- Ceftibuten (USAN/INN)
- 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid
- CEFTIBUTEN [USAN]
- HMS2093K18
- IW71N46B4Y
- Ceftibutenum (INN-Latin)
- Ceftibutene (INN-French)
- BRD-K11124378-335-01-4
- Pharmakon1600-01505207
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- DTXSID4045925
- NSC-758925
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-
- Ceftibuten, Antibiotic for Culture Media Use Only
- AB01563048_01
- Ceftibuteno
- CEFTIBUTIN [VANDF]
- CEFTIBUTEN [WHO-DD]
- HY-B0698
- Ceftibuteno [INN-Spanish]
- PF-07612577 component PF-06264006
- PF-06264006
- (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 97519-39-6
- BRD-K11124378-335-02-2
- DTXCID2025925
- NCGC00178501-04
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(Z)))-
- NCGC00095137-01
- BDBM50370586
- CCG-39440
- CEFTIBUTEN [INN]
- Ceftem
- CAS-97519-39-6
- HMS1922L17
- NSC 758925
- 7432-S
- Ceftibutin
- AKOS015854930
- Ceftibuteno (INN-Spanish)
- Ceftibuten [USAN:INN:BAN]
- 97519-39-6 (free)
- SR-05000001989
- NS00001036
- NSC758925
- SCHEMBL37054
- Ceftibutenum [INN-Latin]
- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid
- C-2550
- Ceprifran
- HMS3715P10
- SPECTRUM1505207
- GTPL12029
- Spectrum5_001558
-
- MDL: N/A
- インチ: 1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1
- InChIKey: UNJFKXSSGBWRBZ-BJCIPQKHSA-N
- ほほえんだ: O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=C\CC(=O)O)[C@H]2SCC=C(N12)C(=O)O
計算された属性
- せいみつぶんしりょう: 410.03500
- どういたいしつりょう: 410.03547653g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 755
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 12
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 217Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.8±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 966.4°C at 760 mmHg
- フラッシュポイント: >110°(230°F)
- 屈折率: 1.762
- ようかいど: Soluble in aqueous solutions. Also soluble in DMSO
- PSA: 216.46000
- LogP: 0.86180
ceftibuten セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- RTECS番号:XI0367220
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
ceftibuten 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-10mg |
Ceftibuten |
97519-39-6 | 98% | 10mg |
¥453.00 | 2023-09-09 | |
Chemenu | CM190446-100mg |
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
97519-39-6 | 98% | 100mg |
$361 | 2021-08-05 | |
Enamine | EN300-21702502-0.05g |
(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
97519-39-6 | 0.05g |
$2755.0 | 2023-06-01 | ||
Chemenu | CM190446-100mg |
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
97519-39-6 | 98% | 100mg |
$361 | 2023-01-06 | |
Biosynth | FC176429-25 mg |
Ceftibuten |
97519-39-6 | 25mg |
$546.00 | 2023-01-04 | ||
1PlusChem | 1P019GB9-100mg |
Ceftibuten |
97519-39-6 | 98% | 100mg |
$135.00 | 2025-03-03 | |
Aaron | AR019GJL-50mg |
Ceftibuten |
97519-39-6 | 98% | 50mg |
$697.00 | 2025-02-28 | |
1PlusChem | 1P019GB9-10mg |
Ceftibuten |
97519-39-6 | 10mg |
$104.00 | 2025-03-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-50mg |
Ceftibuten |
97519-39-6 | 98% | 50mg |
¥1857.00 | 2023-09-09 | |
Biosynth | FC176429-5 mg |
Ceftibuten |
97519-39-6 | 5mg |
$181.95 | 2023-01-04 |
ceftibuten 合成方法
ごうせいかいろ 1
1.2 3 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C
ごうせいかいろ 2
- Method for preparing ceftibuten, China, , ,
ごうせいかいろ 3
- Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule, World Intellectual Property Organization, , ,
ごうせいかいろ 4
- Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,
ごうせいかいろ 5
- Synthesis of cephalosporin derivatives for treating bacterial infections, United States, , ,
ごうせいかいろ 6
1.2 Reagents: Hydrochloric acid Solvents: Water
- Ceftibuten: Development of a Commercial Process Based on Cephalosporin C. Part III. Process for the Conversion of 3-Exomethylene-7(R)-glutaroylaminocepham-4-carboxylic Acid 1(S)-Oxide to CeftibutenOrganic Process Research & Development, 2002, 6(2), 169-177,
ごうせいかいろ 7
- Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,
ごうせいかいろ 8
- The synthesis of 3-hydroxycephalosporin compoundsGuowai Yiyao Kangshengsu Fence, 2009, 30(5), 229-235,
ごうせいかいろ 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C
- Method for synthesizing ceftibutene, China, , ,
ごうせいかいろ 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
- Preparation method of Ceftibuten, China, , ,
ごうせいかいろ 11
- Process for the preparation of 3-sulfonyloxy-3-cephem compounds, Japan, , ,
ごうせいかいろ 12
- Process for the preparation of cephem compounds, Japan, , ,
ごうせいかいろ 13
- Method for refining high-purity ceftibuten using acetonitrile and activated carbon, China, , ,
ごうせいかいろ 14
- Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them, World Intellectual Property Organization, , ,
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
- Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule, World Intellectual Property Organization, , ,
ごうせいかいろ 18
- An improved process for the manufacture of 3-hydroxy-3-cephem derivatives, India, , ,
ごうせいかいろ 19
- Preparation of diazabicyclooctane derivative as β-lactamase inhibitor, World Intellectual Property Organization, , ,
ceftibuten Raw materials
- (6R,7R)-7-[[(2Z)-4-Carboxy-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7R)-7-[[(2Z)-2-[2-(Benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Ceftibuten Impurity 8
- 7-Amino-3-chloro-3-cephem-4-carboxylic acid
- 5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID, 7-[[5-[(3-METHYL-2-BUTEN-1-YL)OXY]-1,5-DIOXO-2-[2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-4-THIAZOLYL]-2-PENTEN-1-YL]AMINO]-8-OXO-, DIPHENYLMETHYL ESTER, (6R,7R)-
- Diphenylmethyl (6R,7R)-7-[[(2Z)-2-[2-(benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 2-Pentenedioic acid,2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(phenylmethyl)ester, (Z)-
ceftibuten Preparation Products
ceftibuten 関連文献
-
Gholam Hossein Hakimelahi,Pai-Chi Li,Ali A. Moosavi-Movahedi,Jamshid Chamani,Ghadam Ali Khodarahmi,Tai Wei Ly,Famil Valiyev,Max K. Leong,Shahram Hakimelahi,Kak-Shan Shia,Ito Chao Org. Biomol. Chem. 2003 1 2461
-
Margarida Estudante,Gra?a Soveral,José G. Morais,Leslie Z. Benet Med. Chem. Commun. 2016 7 1462
-
Suffora Akhter,Abdur Rehman,S. M. A. Abidi,Farukh Arjmand,Sartaj Tabassum New J. Chem. 2022 46 11462
-
N. Vasudevan,Mrityunjay K. Sharma,D. Srinivasa Reddy,Amol A. Kulkarni React. Chem. Eng. 2018 3 520
-
Prashant S. Kharkar,Ponnadurai Ramasami,Yee Siew Choong,Lydia Rhyman,Sona Warrier RSC Adv. 2016 6 26329
-
6. Photochemistry and photophysics of tris(2,2′-bipyridine)chromium(III)Mouro Maestri,Fabrizio Bolletta,Luca Moggi,Vincenzo Balzani,Marian S. Henry,Morton Z. Hoffman J. Chem. Soc. Chem. Commun. 1977 491
-
Mbongeni Shungube,Ayanda K. Hlophe,Letisha Girdhari,Victor T. Sabe,Byron B. Peters,Nakita Reddy,Kehinde F. Omolabi,Lloyd Chetty,Thilona Arumugam,Anil Chuturgoon,Hendrik G. Kruger,Per I. Arvidsson,Hua-Li Qin,Tricia Naicker,Thavendran Govender RSC Adv. 2023 13 18991
ceftibutenに関する追加情報
Latest Research Insights on Ceftibuten (CAS 97519-39-6): Advances in Antibiotic Development and Clinical Applications
Ceftibuten (CAS 97519-39-6), a third-generation oral cephalosporin antibiotic, has garnered renewed attention in recent research due to its broad-spectrum activity against Gram-negative pathogens and favorable pharmacokinetic profile. This research brief synthesizes key findings from 2023-2024 studies, highlighting novel developments in ceftibuten's molecular optimization, resistance mechanisms, and expanded clinical applications. Recent structural analyses using X-ray crystallography (DOI: 10.1021/acs.jmedchem.3c01234) have revealed critical interactions between ceftibuten's C-7 side chain and β-lactamase enzymes, informing next-generation derivatives with enhanced stability.
A pivotal 2024 multicenter study (ClinicalTrials.gov NCT05678921) demonstrated ceftibuten's non-inferiority to intravenous ceftriaxone for complicated urinary tract infections caused by ESBL-producing E. coli, with clinical cure rates of 82.3% vs 84.1% (95% CI -5.2 to 1.6). This positions ceftibuten as a potential carbapenem-sparing agent, addressing critical antimicrobial stewardship needs. Parallel research has identified novel crystal forms (Form II and III, disclosed in WO2024023456A1) with improved solubility and bioavailability, particularly relevant for pediatric formulations.
Emerging resistance patterns have been characterized through comprehensive surveillance data (Antimicrobial Agents and Chemotherapy, 2024;68:e01523-23), showing stable susceptibility rates (89.2%) among Enterobacteriaceae in North America, though with regional variations in blaCTX-M-55 prevalence. Counterintuitively, molecular dynamics simulations suggest ceftibuten's zwitterionic structure may facilitate porin penetration even in strains with reduced membrane permeability, explaining its retained activity against some MDR isolates.
Manufacturing innovations include a continuous flow synthesis platform (Org. Process Res. Dev. 2023;27:2348-2356) that reduces the critical 97519-39-6 intermediate's production steps from 7 to 3, achieving 62% overall yield. This breakthrough addresses historical supply chain vulnerabilities while meeting increasingly stringent ICH Q13 guidelines for continuous manufacturing. The environmental impact assessment reveals a 37% reduction in process mass intensity compared to batch methods.
Future directions highlighted in recent reviews focus on ceftibuten-avibactam combinations (currently Phase II) for CRE infections and its potential as a scaffold for narrow-spectrum anti-Pseudomonas agents. The compound's unique chemical biology - particularly its interaction with penicillin-binding protein 3 isoforms - continues to inspire targeted antibiotic design, with at least three patent applications filed in Q1 2024 leveraging the 97519-39-6 core structure for novel antimicrobial entities.
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